3-Hydroxy-4-methoxybutanoic acid
Description
3-Hydroxy-4-methoxybutanoic acid is a substituted butanoic acid featuring a hydroxyl (-OH) group at the C3 position and a methoxy (-OCH₃) group at the C4 position. However, detailed physicochemical data (e.g., melting point, solubility) and biological activity studies are scarce in the provided evidence. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica listings . Its synthesis and applications remain understudied compared to structurally related compounds, which are discussed below.
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
3-hydroxy-4-methoxybutanoic acid |
InChI |
InChI=1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
IZMXMDXNRWMDCV-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxybutanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 4-methoxybutanoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of 3-Hydroxy-4-methoxybutanoic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of catalysts to enhance reaction efficiency and yield. The process would also involve purification steps to isolate the desired product from any by-products.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methoxybutanoic acid.
Reduction: The compound can be reduced to form 3-hydroxy-4-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybutanoic acid
Reduction: 3-Hydroxy-4-methoxybutanol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-Hydroxy-4-methoxybutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybutanoic acid involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with enzymes or receptors. The compound may participate in metabolic pathways, influencing biochemical processes within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional group similarities or positional isomerism with 3-hydroxy-4-methoxybutanoic acid, enabling comparative analysis of their properties and applications.
Methyl 4-Hydroxybutanoate
- Structure: Methyl ester of 4-hydroxybutanoic acid.
- Key Features :
- Esterified carboxyl group (improves volatility for analytical applications).
- Hydroxyl group at C4 instead of C3.
- Applications: Potential use as a flavoring agent or intermediate in ester synthesis. Notably, it is listed under multiple synonyms (e.g., "4-Hydroxybutyric Acid Methyl Ester") but lacks explicit application data in the evidence .
4-Methoxy-2,4-dioxobutanoic Acid
- Structure : Features a methoxy group at C4 and two ketone groups at C2 and C4.
- Key Features: High electrophilicity due to dual ketone groups, enabling participation in condensation reactions. Structural similarity score of 0.87 to ethyl 4-(benzyloxy)-3-oxobutanoate, suggesting utility in synthetic chemistry .
Methyl 4-Methoxy-3-oxobutanoate
- Structure : Methyl ester with a methoxy group at C4 and a ketone at C3.
- Key Features: The ketone at C3 enhances reactivity in nucleophilic additions compared to the hydroxyl group in 3-hydroxy-4-methoxybutanoic acid. Synonyms include "methyl 4-methoxyacetoacetate," commonly used in acetoacetate chemistry .
- Applications : Intermediate in heterocycle synthesis (e.g., imidazoles or oxazoles) via condensation with amines or aryl groups .
3-Hydroxy-4-(methylamino)butanoic Acid
- Structure: Hydroxyl at C3 and methylamino (-NHCH₃) at C4.
- Classified as an impurity in levocarnitine synthesis, highlighting its relevance in pharmaceutical quality control .
- Applications : Primarily a reference standard for impurity profiling in drug manufacturing.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
